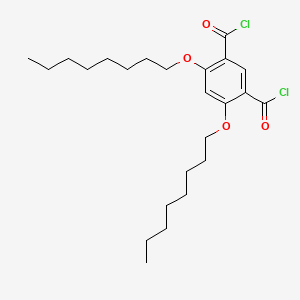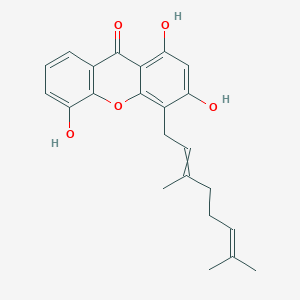![molecular formula C43H26O4 B14204939 4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid CAS No. 823808-75-9](/img/structure/B14204939.png)
4,4'-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene core with phenylethynyl groups at the 2 and 7 positions, and benzoic acid groups at the 9,9-diyl positions. Its molecular formula is C37H22O4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid typically involves a multi-step process. One common method includes the following steps:
Synthesis of 2,7-Dibromo-9H-fluorene: This is achieved by brominating fluorene at the 2 and 7 positions.
Sonogashira Coupling Reaction: The 2,7-dibromo-9H-fluorene undergoes a Sonogashira coupling reaction with phenylacetylene to introduce the phenylethynyl groups.
Oxidation: The resulting compound is then oxidized to form the 9,9-diyl positions.
Carboxylation: Finally, the compound is carboxylated to introduce the benzoic acid groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The benzoic acid groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid involves its interaction with molecular targets through its functional groups. The phenylethynyl and benzoic acid groups can form hydrogen bonds, π-π interactions, and other non-covalent interactions with target molecules. These interactions can influence the compound’s behavior in various chemical and biological systems.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid: Similar structure with anthracene core instead of fluorene.
4,4’-(Biphenyl-2,2’-diylbis(ethyne-2,1-diyl))dibenzoic acid: Features a biphenyl core.
Uniqueness
4,4’-[2,7-Bis(phenylethynyl)-9H-fluorene-9,9-diyl]dibenzoic acid is unique due to its fluorene core, which imparts specific electronic and structural properties. This uniqueness makes it particularly valuable in the development of advanced materials and in scientific research.
Propiedades
Número CAS |
823808-75-9 |
|---|---|
Fórmula molecular |
C43H26O4 |
Peso molecular |
606.7 g/mol |
Nombre IUPAC |
4-[9-(4-carboxyphenyl)-2,7-bis(2-phenylethynyl)fluoren-9-yl]benzoic acid |
InChI |
InChI=1S/C43H26O4/c44-41(45)33-17-21-35(22-18-33)43(36-23-19-34(20-24-36)42(46)47)39-27-31(13-11-29-7-3-1-4-8-29)15-25-37(39)38-26-16-32(28-40(38)43)14-12-30-9-5-2-6-10-30/h1-10,15-28H,(H,44,45)(H,46,47) |
Clave InChI |
VTXRASZOSUOJCU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)C(=O)O)C6=CC=C(C=C6)C(=O)O)C=C(C=C4)C#CC7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


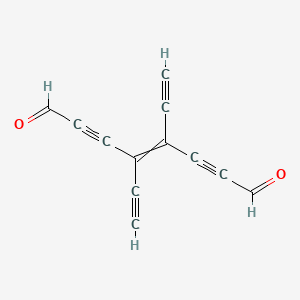
![2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline](/img/structure/B14204871.png)
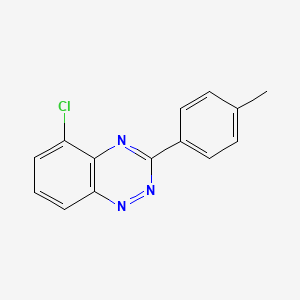
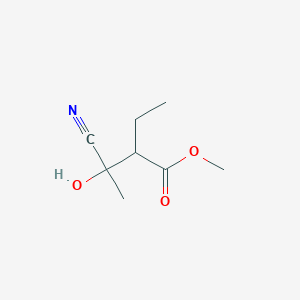
![D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204891.png)
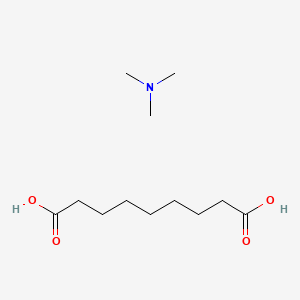
![Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14204906.png)
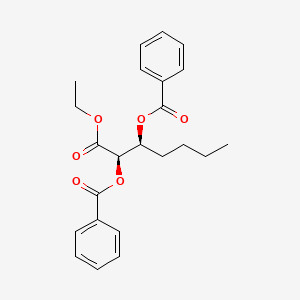
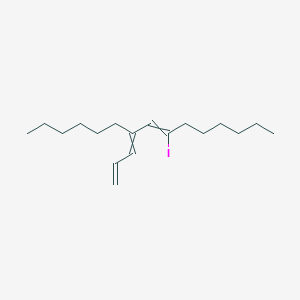
![Urea, N-methyl-N'-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]-](/img/structure/B14204914.png)
![1H-2-Benzopyran-1-one, 3-(4-chlorophenyl)-3-[2-(dimethylamino)ethyl]-3,4-dihydro-6,7-dimethyl-](/img/structure/B14204919.png)

